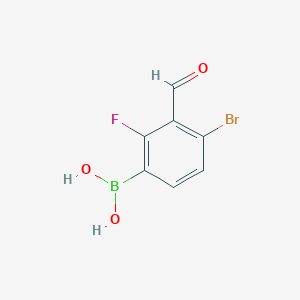

4-Bromo-2-fluoro-3-formylphenylboronic acid

Overview

Description

“4-Bromo-2-fluoro-3-formylphenylboronic acid” is a chemical compound that is used in various industrial applications . It is similar to “4-Formyphenylboronic acid”, which is used as an enzyme stabilizer for proteases and particularly for lipases in liquid detergent preparations .

Synthesis Analysis

The synthesis of “this compound” involves the use of palladium-mediated coupling with various aryl boronic acids . This process is similar to the synthesis of “4-Formyphenylboronic acid”, which was reported by the group of Heinrich Nöth in 1990 .

Molecular Structure Analysis

The molecular weight of “this compound” is 246.83 . Its IUPAC name is “this compound” and its InChI code is "1S/C7H5BBrFO3/c9-6-2-1-5 (8 (12)13)7 (10)4 (6)3-11/h1-3,12-13H" .

Chemical Reactions Analysis

“this compound” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This is similar to the Suzuki–Miyaura (SM) cross-coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 246.83 , a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Material Science

This compound serves as a building block in the synthesis of biphenyl derivatives through cross-coupling reactions, which are crucial in the development of materials with specific electronic properties. For example, it has been used in the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, through a practical synthesis method developed to overcome the limitations of traditional diazotization reactions due to decomposition products lowering yield (Qiu et al., 2009). Additionally, the halodeboronation of aryl boronic acids, including those similar in structure to 4-bromo-2-fluoro-3-formylphenylboronic acid, has been demonstrated to produce aryl bromides and chlorides efficiently, indicating the compound's potential in facilitating diverse chemical transformations (Szumigala et al., 2004).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of this compound have shown significant antifungal activity. Research on formylphenylboronic acids, including fluorinated derivatives, has identified them as potent against various fungal strains. Notably, 4-fluoro-2-formylphenylboronic acid exhibited strong antifungal properties, highlighting the compound's relevance in developing new antifungal agents (Borys et al., 2019).

Catalysis and Green Chemistry

The compound's role extends into green chemistry, where it has been involved in studies focusing on recyclable catalysts for Suzuki-Miyaura coupling reactions. This reflects its utility in creating environmentally friendly processes for synthesizing fluorinated biphenyl derivatives, a class of compounds with wide-ranging applications in pharmaceuticals, materials science, and as components of liquid crystalline media (Erami et al., 2017).

Advanced Sensing and Detection Technologies

Moreover, this compound derivatives have contributed to advancements in sensing technologies. For instance, the aggregation of amphiphilic monoboronic acids, which could be structurally related to this compound, has been utilized for the sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solutions. This approach illustrates the potential of boronic acid derivatives in biosensing applications, offering a pathway to improved glucose monitoring technologies (Huang et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boronic acids, including 4-bromo-2-fluoro-3-formylphenylboronic acid, are often used in palladium-catalyzed cross-coupling reactions .

Mode of Action

This compound is likely to interact with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various biaryl and heteroaryl compounds . These compounds are prevalent in a wide range of biochemical pathways and have significant downstream effects, including the potential to act as intermediates in the synthesis of pharmaceuticals and biologically active molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. As a participant in Suzuki-Miyaura cross-coupling reactions, it can contribute to the formation of biaryl and heteroaryl compounds, which can have various effects depending on their specific structures and the biological systems in which they are active .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Furthermore, the compound’s stability may be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Boronic acids and their esters are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the boronic acid or ester .

Cellular Effects

Boronic acids and their esters are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXKWZUGARWZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229536 | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-06-8 | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)

![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)

![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)

![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)

![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)